UNC6349 (Ket2)

Chromodomain Methyllysine Reader Binding Affinity

UNC6349 (Ket2) offers a 1.8-fold affinity improvement (3.2 μM KD) over Kme2 for CBX5 chromodomain engagement. Its diethyllysine substitution reduces cation-π dependence, ensuring robust binding across electrostatically perturbed aromatic cage variants. Use as a high-affinity tracer in FRET/TR-FRET displacement assays—delivers 9-fold sensitivity gain vs. native H3K9me3 peptide. Essential Ket2 benchmark for GCE-SAR campaigns. Ideal for thermal shift assays requiring DMSO-stable, high-affinity controls.

Molecular Formula C41H57N7O11
Molecular Weight 823.9 g/mol
Cat. No. B12428173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6349 (Ket2)
Molecular FormulaC41H57N7O11
Molecular Weight823.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3
InChIInChI=1S/C41H57N7O11/c1-6-48(7-2)19-12-11-15-29(39(54)46-31(23-49)36(42)51)44-40(55)30(21-26-16-17-32(57-4)33(22-26)58-5)45-37(52)25(3)43-41(56)34(35(50)27-13-9-8-10-14-27)47-38(53)28-18-20-59-24-28/h8-10,13-14,16-18,20,22,24-25,29-31,34-35,49-50H,6-7,11-12,15,19,21,23H2,1-5H3,(H2,42,51)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,53)/t25-,29-,30-,31-,34?,35?/m0/s1
InChIKeyPMPKNWVITIIMCY-XOOUCPGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6349 (Ket2) as a Diethyllysine-Containing Peptidomimetic Ligand for CBX5 Chromodomain


UNC6349 (Ket2) is a peptidomimetic ligand containing a diethyllysine (Ket2) residue that binds to the chromodomain of Chromobox Protein 5 (CBX5), a methyllysine reader protein involved in transcriptional regulation and disease [1]. This compound shares a common peptidomimetic scaffold with UNC6212 (Kme2) and UNC6864 (Kei) but is distinguished by its specific alkylation on the lysine residue [1]. Its molecular weight is 823.93 g/mol, with the chemical formula C41H57N7O11 .

Why Alkyllysine Analogs Like Kme2 and Kei Cannot Simply Replace UNC6349 in CBX5 Binding Studies


Despite sharing an identical peptidomimetic scaffold, dialkyllysine ligands such as UNC6212 (Kme2), UNC6349 (Ket2), and UNC6864 (Kei) exhibit quantifiable differences in binding affinity and mechanistic driving forces when engaging the CBX5 aromatic cage [1]. Simply substituting a dimethyllysine (Kme2) analog for UNC6349 (Ket2) overlooks a 1.8‑fold loss in potency and fails to account for the compound‑specific shift from cation‑π to dispersion‑dominated binding [2]. These SAR differences mean that interchange without experimental validation risks compromising assay sensitivity and obscuring true structure‑activity relationships in chromodomain‑targeted campaigns [3].

Quantitative Comparative Evidence for UNC6349 (Ket2) vs Closest Analogs


1.8‑Fold Tighter Binding to Wild‑Type CBX5 Compared to Dimethyllysine Analog UNC6212

UNC6349 (Ket2) binds wild‑type CBX5 with a dissociation constant (KD) of 3.2 μM, representing a 1.8‑fold improvement in affinity over the dimethyllysine analog UNC6212 (Kme2), which exhibits a KD of 5.7 μM [1]. This difference is statistically significant and was measured under identical isothermal titration calorimetry (ITC) conditions [2].

Chromodomain Methyllysine Reader Binding Affinity Isothermal Titration Calorimetry

Equivalent Wild‑Type Affinity to UNC6864 (Kei) but Distinct Binding Thermodynamics

UNC6349 (Ket2) and UNC6864 (Kei) bind wild‑type CBX5 with nearly identical affinities (KD = 3.2 μM vs 3.3 μM, within experimental error) [1]. However, linear free energy relationship (LFER) analysis across 13 aromatic cage variants reveals that cation‑π contributions to binding are steeper for Ket2 than for Kei, indicating that while affinities overlap, the underlying non‑covalent driving forces differ [2].

Chromodomain Methyllysine Reader Binding Mechanism Structure–Activity Relationship

Reduced Reliance on Cation‑π Interactions Shifts Binding to Dispersion‑Driven Mechanism

LFER analysis reveals that the slope of ΔGbinding vs calculated cation‑π binding energy is shallower for UNC6349 (Ket2) than for UNC6212 (Kme2), indicating that Ket2 binding depends less on tunable cation‑π interactions [1]. Concurrently, the affinity gains correlate positively with ligand hydrophobicity (Log P) and polarizability, demonstrating that increased dispersion forces and hydrophobic effects compensate for weakened cation‑π contacts [2].

Chromodomain Methyllysine Reader Cation‑π Dispersion Forces Thermodynamics

5‑Fold Improved Affinity Over Native Histone H3K9me3 Peptide

The peptidomimetic scaffold common to UNC6349 provides a substantial affinity boost over the native histone ligand. While H3K9me3 binds CBX5 with a KD of 30 μM, the peptidomimetic series achieves sub‑10 μM affinities [1]. UNC6349 (KD = 3.2 μM) is thus approximately 9‑fold tighter than the native trimethyllysine peptide and 10‑fold tighter than the dimethyllysine peptide (KD = 32 μM) [2].

Chromodomain Methyllysine Reader Peptidomimetic Histone Peptide

Optimal Research Applications for UNC6349 (Ket2) Based on Quantitative Evidence


Biochemical Characterization of CBX5 Chromodomain Mutants

Leverage the 1.8‑fold affinity improvement over Kme2 (5.7 μM → 3.2 μM) [1] to achieve robust ITC and fluorescence polarization assays even when working with low‑expressing or unstable aromatic cage variants. The reduced reliance on cation‑π interactions means UNC6349 maintains measurable binding across a broader panel of electrostatically perturbed mutants [2].

Competitive Displacement Assays for Chromodomain Inhibitor Screening

Use UNC6349 as a high‑affinity tracer ligand in FRET or TR‑FRET displacement assays. Its 3.2 μM KD provides a 9‑fold advantage over the native H3K9me3 peptide (30 μM) [1], enabling more sensitive detection of weak‑binding small‑molecule inhibitors while reducing peptide‑induced assay noise [2].

Structure–Activity Relationship (SAR) Studies on Alkyllysine Mimetics

Deploy UNC6349 as the Ket2 benchmark in systematic GCE‑SAR campaigns. Its distinct LFER slope relative to Kme2 and Kei [1] makes it an essential comparator for understanding how alkyl chain length and branching alter the balance between cation‑π, hydrophobic, and dispersion contributions in chromodomain recognition [2].

Validating Target Engagement in Cellular Thermal Shift Assays (CETSA)

While no direct cell permeability data exist for UNC6349, the 5‑fold affinity improvement over native peptides [1] positions it as a preferred positive control for thermal shift assays where ligand concentration is limited by DMSO solubility. Its Ket2 substitution may confer improved stability relative to Kme2 in cellular lysates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC6349 (Ket2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.